molecular formula C21H16ClN3O2 B4793233 6-CHLORO-2-(2-ETHOXYPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE

6-CHLORO-2-(2-ETHOXYPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE

Cat. No.: B4793233
M. Wt: 377.8 g/mol
InChI Key: OIKCBDGSMCCGIE-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-ethoxyphenyl)-4-(1H-pyrazole-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-ethoxyphenyl)-4-(1H-pyrazole-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Pyrazole Carbonylation: The final step involves the formation of the pyrazole ring and its attachment to the quinoline core through carbonylation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with potential biological activities.

    Pyrazole-quinoline hybrids: Compounds combining pyrazole and quinoline moieties for enhanced biological properties.

Uniqueness

6-Chloro-2-(2-ethoxyphenyl)-4-(1H-pyrazole-1-carbonyl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

[6-chloro-2-(2-ethoxyphenyl)quinolin-4-yl]-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c1-2-27-20-7-4-3-6-15(20)19-13-17(21(26)25-11-5-10-23-25)16-12-14(22)8-9-18(16)24-19/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKCBDGSMCCGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-CHLORO-2-(2-ETHOXYPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
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6-CHLORO-2-(2-ETHOXYPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
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6-CHLORO-2-(2-ETHOXYPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
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6-CHLORO-2-(2-ETHOXYPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
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6-CHLORO-2-(2-ETHOXYPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
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6-CHLORO-2-(2-ETHOXYPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE

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